
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and urea functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran intermediate with a piperidine derivative under basic conditions.
Attachment of the Urea Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine-substituted compounds.
科学的研究の応用
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)benzamide
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)-2-methylpropanamide chloride
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)formamide chloride
Uniqueness
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
特性
CAS番号 |
102433-26-1 |
|---|---|
分子式 |
C19H29N3O5 |
分子量 |
379.5 g/mol |
IUPAC名 |
1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h4-12H2,1-3H3,(H2,20,21,23) |
InChIキー |
TVYUIAOBFBNPLB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


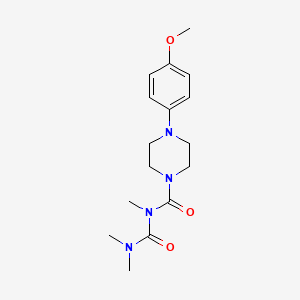

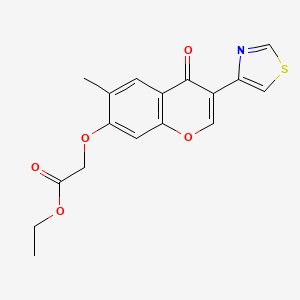
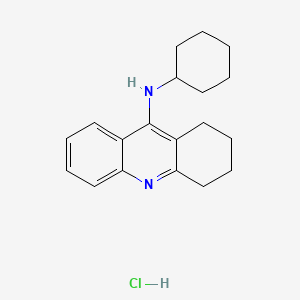
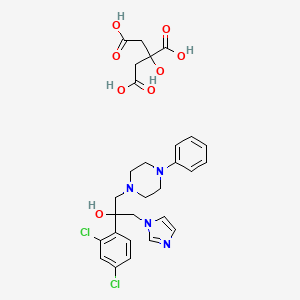
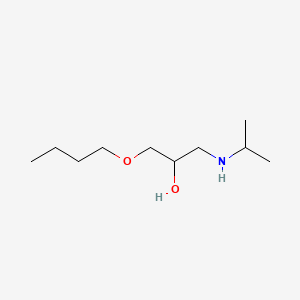
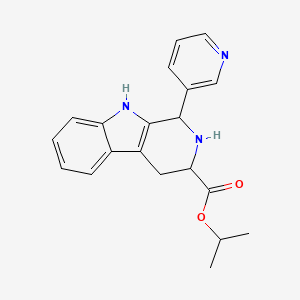
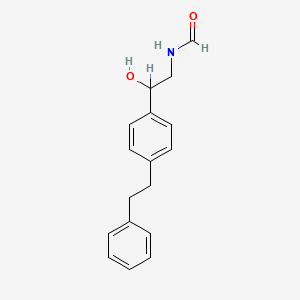
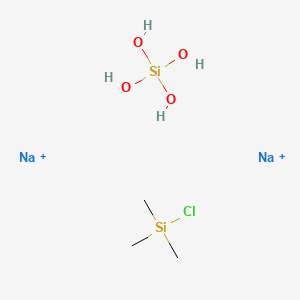
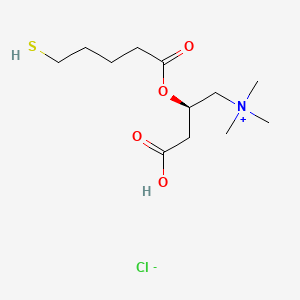
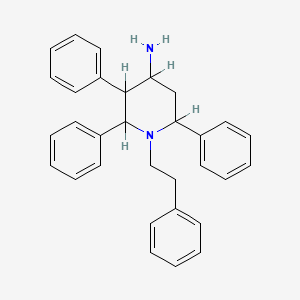
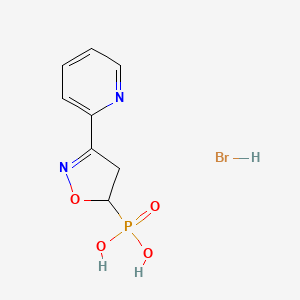

![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
